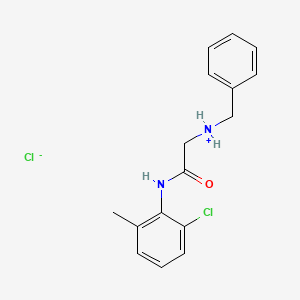

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride

Description

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride (CAS: 52400-76-7) is a chloro-substituted acetotoluidide derivative with a benzylamino functional group. Its molecular formula is C₁₆H₁₇ClN₂O·HCl, and it has a molecular weight of 325.26 g/mol . The compound is structurally characterized by a 2-chloro-6-methylphenyl group linked to an acetamide backbone, with a benzylamine substituent. It is typically synthesized for pharmacological research, though its exact therapeutic applications remain less documented compared to analogs like butanilicaine hydrochloride. Toxicity studies indicate it is a potent irritant and moderately toxic via subcutaneous routes .

Properties

CAS No. |

77966-31-5 |

|---|---|

Molecular Formula |

C16H18Cl2N2O |

Molecular Weight |

325.2 g/mol |

IUPAC Name |

benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C16H17ClN2O.ClH/c1-12-6-5-9-14(17)16(12)19-15(20)11-18-10-13-7-3-2-4-8-13;/h2-9,18H,10-11H2,1H3,(H,19,20);1H |

InChI Key |

YOZVWNOMERMCFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE typically involves the reaction of benzylamine with 2-chloro-6-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BENZYL-[(2-CHLORO-6-METHYL-PHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction processes and interference with metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Structural Implications :

Table 2: Toxicity Data

Key Findings :

Biological Activity

2-(Benzylamino)-6'-chloro-o-acetotoluidide, hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-(Benzylamino)-6'-chloro-o-acetotoluidide generally involves several key steps. The compound can be synthesized through the reaction of benzylamine with 6'-chloro-o-acetotoluidide in the presence of hydrochloric acid, facilitating the formation of the desired hydrochloride salt. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity . In vitro tests have demonstrated that 2-(Benzylamino)-6'-chloro-o-acetotoluidide exhibits significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective at low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In addition to antimicrobial properties, the compound has shown neuroprotective effects . A study utilizing SH-SY5Y neuroblastoma cells indicated that it could protect against glutamate-induced cytotoxicity. The cell viability assays demonstrated significant increases in cell survival rates at specific concentrations (1 and 10 µmol/L), suggesting its potential in treating neurodegenerative diseases.

| Concentration (µmol/L) | Cell Viability (%) |

|---|---|

| 1 | 60.09 |

| 10 | 57.41 |

Antioxidant Activity

The antioxidant capacity of 2-(Benzylamino)-6'-chloro-o-acetotoluidide has also been evaluated. In various assays measuring free radical scavenging activity, the compound exhibited moderate to high antioxidant properties, which could contribute to its overall therapeutic profile.

Case Studies

Several case studies have been conducted to further investigate the biological activities of this compound:

- Antimicrobial Efficacy : A comparative study involving multiple derivatives of benzylamino compounds showed that those with halogen substitutions, such as chlorine, exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.

- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with the compound resulted in reduced neuronal death and improved functional outcomes compared to untreated controls.

- Antioxidant Mechanism : Investigations into the mechanism revealed that the compound's antioxidant effects might be mediated through the modulation of endogenous antioxidant enzymes, enhancing cellular defense mechanisms against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.